molecular formula C20H15ClFNO2 B3444032 3-(benzyloxy)-N-(3-chloro-4-fluorophenyl)benzamide

3-(benzyloxy)-N-(3-chloro-4-fluorophenyl)benzamide

Cat. No.: B3444032
M. Wt: 355.8 g/mol
InChI Key: UTSGWSCIYDQNBU-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(3-chloro-4-fluorophenyl)benzamide is an organic compound that features a benzamide core substituted with a benzyloxy group and a 3-chloro-4-fluorophenyl group

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNO2/c21-18-12-16(9-10-19(18)22)23-20(24)15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSGWSCIYDQNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(3-chloro-4-fluorophenyl)benzamide typically involves the following steps:

    Formation of the benzyloxy intermediate: This can be achieved by reacting benzyl alcohol with a suitable halide under basic conditions to form the benzyloxy group.

    Coupling with 3-chloro-4-fluoroaniline: The benzyloxy intermediate is then coupled with 3-chloro-4-fluoroaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the benzamide: The final step involves the formation of the benzamide by reacting the coupled product with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(3-chloro-4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(benzyloxy)-N-(3-chloro-4-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(3-chloro-4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chloro and fluoro groups can modulate its electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenylboronic acid
  • 3-chloro-4-fluorophenyl isocyanate
  • 3-chloro-4-fluorophenylamine

Uniqueness

3-(benzyloxy)-N-(3-chloro-4-fluorophenyl)benzamide is unique due to the presence of the benzyloxy group, which can significantly influence its chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(benzyloxy)-N-(3-chloro-4-fluorophenyl)benzamide
Reactant of Route 2
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3-(benzyloxy)-N-(3-chloro-4-fluorophenyl)benzamide

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